7-ethoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one
CAS No.: 302950-99-8
Cat. No.: VC6337778
Molecular Formula: C18H16O5
Molecular Weight: 312.321
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 302950-99-8 |
|---|---|
| Molecular Formula | C18H16O5 |
| Molecular Weight | 312.321 |
| IUPAC Name | 7-ethoxy-3-(4-methoxyphenoxy)chromen-4-one |
| Standard InChI | InChI=1S/C18H16O5/c1-3-21-14-8-9-15-16(10-14)22-11-17(18(15)19)23-13-6-4-12(20-2)5-7-13/h4-11H,3H2,1-2H3 |
| Standard InChI Key | FNZQQYMQJIQMSV-UHFFFAOYSA-N |
| SMILES | CCOC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)OC |
Introduction
Synthesis Pathways
Chromone derivatives like 7-ethoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one are typically synthesized through multi-step organic reactions involving:
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Pechmann Condensation: A common method for synthesizing chromones by reacting phenols with β-ketoesters in the presence of acid catalysts.
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Etherification Reactions: Substitution at positions 7 and 3 can be achieved through selective etherification using alkyl halides (e.g., ethyl iodide) or aryl halides under basic conditions.
For instance:
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The introduction of the ethoxy group at position 7 involves selective alkylation of a hydroxychromone derivative.
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The methoxyphenoxy group is introduced via nucleophilic substitution using 4-methoxyphenol and an appropriate leaving group.
Biological Significance
Chromones, including 7-ethoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one, are known for their diverse biological activities:
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Antioxidant Properties: The presence of phenolic ethers enhances free radical scavenging activity.
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Anti-inflammatory Effects: Chromones are often studied for their ability to inhibit pro-inflammatory enzymes like cyclooxygenase.
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Potential Anticancer Activity: Structural analogs have shown promise as inhibitors of topoisomerase enzymes, which are critical in cancer cell proliferation .
Structural Analogues
Several chromone derivatives share structural similarities with 7-ethoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one:
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7-Methoxy-3-(4-methoxyphenyl)chroman-4-one: Known for its antioxidant properties .
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3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one: A flavonol derivative with potential anticancer properties .
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7-Methoxy-2-methyl-3-phenoxy-4H-chromen-4-one: A structurally related compound with similar aromatic substitutions .
Comparison Table
| Compound Name | Substituents | Molecular Weight (g/mol) |
|---|---|---|
| 7-Ethoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one | Ethoxy (C7), Methoxyphenoxy (C3) | 312.32 |
| 7-Methoxy-3-(4-methoxyphenyl)chroman-4-one | Methoxy (C7), Methoxyphenyl (C3) | ~300 |
| 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-chromen | Hydroxy (C3), Methoxyphenyl (C2, C7) | ~298 |
Pharmaceutical Applications
Chromone derivatives are widely explored for therapeutic purposes:
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As potential anti-inflammatory agents.
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As scaffolds for designing enzyme inhibitors targeting diseases like cancer and fungal infections .
Material Science
The aromatic and ether functionalities in such compounds make them candidates for use in organic electronics or as intermediates in dye synthesis.
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